molecular formula C16H13F3O3 B7963038 Methyl 3-methyl-4-[4-(trifluoromethoxy)phenyl]benzoate

Methyl 3-methyl-4-[4-(trifluoromethoxy)phenyl]benzoate

Cat. No.: B7963038
M. Wt: 310.27 g/mol
InChI Key: FAMLARHMZRYVNP-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4-[4-(trifluoromethoxy)phenyl]benzoate is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methyl-4-[4-(trifluoromethoxy)phenyl]benzoate typically involves the reaction of 4-(trifluoromethoxy)benzyl alcohol with appropriate reagents. One common method includes the use of sodium hydride in methyl t-butyl ether at 37°C, followed by the addition of trichloroacetonitrile at 0°C .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these methods can vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methyl-4-[4-(trifluoromethoxy)phenyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: MoO2Cl2 as a catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methyl-4-[4-(trifluoromethoxy)phenyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-methyl-4-[4-(trifluoromethoxy)phenyl]benzoate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 4-(trifluoromethyl)benzoate
  • Methyl 4-fluorobenzoate
  • 4-(Trifluoromethyl)benzoic acid

Comparison: Methyl 3-methyl-4-[4-(trifluoromethoxy)phenyl]benzoate is unique due to the presence of both a trifluoromethoxy group and a benzoate ester. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, compared to similar compounds that may only contain a trifluoromethyl or fluorine group .

Properties

IUPAC Name

methyl 3-methyl-4-[4-(trifluoromethoxy)phenyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O3/c1-10-9-12(15(20)21-2)5-8-14(10)11-3-6-13(7-4-11)22-16(17,18)19/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMLARHMZRYVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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